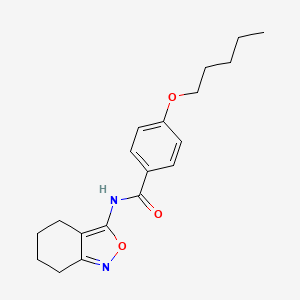![molecular formula C18H12F2N4O B14993572 5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14993572.png)
5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound characterized by its unique pyrazolo[3,4-d]pyrimidin-4-one core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a nucleophilic substitution reaction.
Cyclization: The final step involves cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the fluorophenyl groups or the pyrazolo[3,4-d]pyrimidin-4-one core.
Applications De Recherche Scientifique
1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-[(4-Chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-5-[(4-Methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: The presence of methyl groups instead of fluorine can lead to different chemical and biological properties.
The uniqueness of 1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern and the resulting effects on its chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C18H12F2N4O |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H12F2N4O/c19-13-3-1-12(2-4-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-7-5-14(20)6-8-15/h1-9,11H,10H2 |
Clé InChI |
ANNPZHMWOBHMBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993499.png)
![2-[(prop-2-yn-1-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B14993501.png)

![1-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-phenylurea](/img/structure/B14993521.png)
![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993534.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993535.png)
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-N-methyl-2-(methylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993538.png)
![methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B14993540.png)
![1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993549.png)
![diethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993552.png)
![4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B14993554.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993558.png)
![4-[(4-methylphenyl)sulfonyl]-N-(3-phenylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993559.png)
